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molecular formula C11H10O3 B1617987 8-methoxy-2H-chromene-3-carbaldehyde CAS No. 57543-38-1

8-methoxy-2H-chromene-3-carbaldehyde

Cat. No. B1617987
M. Wt: 190.19 g/mol
InChI Key: XLGMCLXPMVMVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05712223

Procedure details

One mole of o-vanillin was stirred with 3 liter H2O and 0.05 mole NaOH. A stream of nitrogen was bubbled through 1.5 moles acrolein and then into the o-vanillin-water mixture. When all the acrolein had been driven into the solution (16 hours) the mixture was acidified with 0.06 mole of HCl and the intermediate product (a light yellow crystalline solid) was filtered off and washed with H2O.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
acrolein
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Name
o-vanillin water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.06 mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=[CH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7][CH3:8])[C:4]=1[OH:5].[OH-].[Na+].[CH:14]([CH:16]=[CH2:17])=[O:15].O=CC1C=CC=C(OC)C=1O.O.Cl>O>[CH3:8][O:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:3]2[C:4]=1[O:5][CH2:17][C:16]([CH:14]=[O:15])=[CH:2]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=C(O)C(OC)=CC=C1
Name
Quantity
0.05 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Two
Name
acrolein
Quantity
1.5 mol
Type
reactant
Smiles
C(=O)C=C
Step Three
Name
o-vanillin water
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=C(O)C(OC)=CC=C1.O
Step Four
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Five
Name
Quantity
0.06 mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been driven into the solution (16 hours)
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the intermediate product (a light yellow crystalline solid) was filtered off
WASH
Type
WASH
Details
washed with H2O

Outcomes

Product
Name
Type
Smiles
COC=1C=CC=C2C=C(COC12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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